molecular formula C18H12N2O4 B5768550 2,2'-dimethyl-1H,1'H-5,5'-biisoindole-1,1',3,3'(2H,2'H)-tetrone

2,2'-dimethyl-1H,1'H-5,5'-biisoindole-1,1',3,3'(2H,2'H)-tetrone

Cat. No. B5768550
M. Wt: 320.3 g/mol
InChI Key: QDZMJCBVZDEUDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

'2,2'-dimethyl-1H,1'H-5,5'-biisoindole-1,1',3,3'(2H,2'H)-tetrone' is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as β-lapachone, which is a natural product derived from the lapacho tree. β-lapachone has been found to possess various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The purpose of

Mechanism of Action

The mechanism of action of β-lapachone is complex and involves multiple pathways. It has been found to induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and depleting intracellular NAD(P)H. It also inhibits the activity of topoisomerase I, which is essential for DNA replication and repair. Furthermore, β-lapachone has been found to activate the Nrf2-Keap1 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects
β-lapachone has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. It also inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, β-lapachone has been found to inhibit the growth of various bacteria and fungi by disrupting their cell membranes.

Advantages and Limitations for Lab Experiments

β-lapachone has several advantages for lab experiments. It is easy to synthesize and has a relatively low cost. It also exhibits potent biological activities, making it an ideal compound for studying various biological processes. However, β-lapachone has some limitations for lab experiments. It is unstable in the presence of light and oxygen, which can affect its biological activity. It also exhibits poor solubility in water, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of β-lapachone. One area of research is the development of β-lapachone derivatives with improved solubility and stability. Another area of research is the investigation of the potential use of β-lapachone in combination with other anticancer drugs for the treatment of cancer. Furthermore, the potential use of β-lapachone in the treatment of viral infections such as COVID-19 is an area of active research. Finally, the investigation of the mechanisms underlying the antimicrobial properties of β-lapachone is an area of ongoing research.
Conclusion
In conclusion, β-lapachone is a unique chemical compound that exhibits various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The synthesis of β-lapachone can be achieved through various methods, including chemical synthesis, microbial fermentation, and plant extraction. The mechanism of action of β-lapachone is complex and involves multiple pathways. β-lapachone has several advantages for lab experiments, including its ease of synthesis and potent biological activities. However, it also exhibits some limitations, including its instability in the presence of light and oxygen. There are several future directions for the study of β-lapachone, including the development of β-lapachone derivatives and investigation of its potential use in combination with other drugs for the treatment of cancer and viral infections.

Synthesis Methods

β-lapachone can be synthesized through various methods, including chemical synthesis, microbial fermentation, and plant extraction. Chemical synthesis involves the use of various reagents and solvents to produce the compound. Microbial fermentation involves the use of microorganisms such as Streptomyces and E. coli to produce the compound. Plant extraction involves the isolation of the compound from the lapacho tree. The most common method used for the synthesis of β-lapachone is chemical synthesis.

Scientific Research Applications

β-lapachone has been extensively studied for its potential therapeutic applications. It has been found to possess anticancer properties by inducing apoptosis in cancer cells. It also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, β-lapachone has been found to possess antimicrobial properties by inhibiting the growth of various bacteria and fungi. It has also been found to possess antiviral properties by inhibiting the replication of viruses such as HIV and hepatitis B virus.

properties

IUPAC Name

2-methyl-5-(2-methyl-1,3-dioxoisoindol-5-yl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O4/c1-19-15(21)11-5-3-9(7-13(11)17(19)23)10-4-6-12-14(8-10)18(24)20(2)16(12)22/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDZMJCBVZDEUDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C=C(C=C2)C3=CC4=C(C=C3)C(=O)N(C4=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-(2-methyl-1,3-dioxoisoindol-5-yl)isoindole-1,3-dione

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